molecular formula C12H8Br2OS B1603917 2-Bromo-1-[4-(3-bromothien-2-yl)phenyl]ethanone CAS No. 944450-89-9

2-Bromo-1-[4-(3-bromothien-2-yl)phenyl]ethanone

Cat. No. B1603917
CAS RN: 944450-89-9
M. Wt: 360.07 g/mol
InChI Key: YTVAARIMMJZZIE-UHFFFAOYSA-N
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Description

“2-Bromo-1-[4-(3-bromothien-2-yl)phenyl]ethanone” is a chemical compound that belongs to the family of ketones. It is used in laboratory chemicals and is not recommended for food, drug, pesticide or biocidal product use .


Physical And Chemical Properties Analysis

The boiling point of “2-Bromo-1-[4-(3-bromothien-2-yl)phenyl]ethanone” is reported to be between 45-47.5°C . The molecular weight is 360.07 g/mol.

Scientific Research Applications

Laboratory Chemicals

“2-Bromo-1-[4-(3-bromothien-2-yl)phenyl]ethanone” is used as a laboratory chemical . It’s a part of the wide range of chemicals used in labs for various purposes, including synthesis, analysis, and experimentation.

Intermediate in Synthesis

This compound can serve as an intermediate in the synthesis of other complex molecules . For example, it could be used in the production of pharmaceuticals or other organic compounds.

Food Industry

Although the specific applications within the food industry are not detailed, the compound is mentioned in the context of food use . It’s possible that it could be used in food analysis or the development of food-related products.

Drug Development

The compound could potentially be used in drug development . As an organic compound with a specific structure, it might interact with biological systems in a way that’s beneficial for treating certain conditions.

Pesticide or Biocidal Product Use

“2-Bromo-1-[4-(3-bromothien-2-yl)phenyl]ethanone” is also mentioned in the context of pesticide or biocidal product use . This suggests that it could be used in the development or production of these types of products.

Research and Development

Given its chemical properties, this compound could be used in various research and development contexts . For instance, it could be used in studies exploring new synthetic methods, investigating its properties, or developing new applications.

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organ is the respiratory system .

properties

IUPAC Name

2-bromo-1-[4-(3-bromothiophen-2-yl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2OS/c13-7-11(15)8-1-3-9(4-2-8)12-10(14)5-6-16-12/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVAARIMMJZZIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CS2)Br)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640455
Record name 2-Bromo-1-[4-(3-bromothiophen-2-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-[4-(3-bromothien-2-yl)phenyl]ethanone

CAS RN

944450-89-9
Record name 2-Bromo-1-[4-(3-bromothiophen-2-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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